molecular formula C15H17FN2OS B2747416 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide CAS No. 868371-49-7

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

Cat. No. B2747416
CAS RN: 868371-49-7
M. Wt: 292.37
InChI Key: XMUBSOWKVFHDQX-ICFOKQHNSA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

Development of Radiolabeled Compounds

Radiolabeled compounds using variations of the cyclohexanecarboxamide structure have been developed for medical imaging purposes, particularly for positron emission tomography (PET). For example, fluorine-18 labeled derivatives of WAY 100635 have been synthesized for imaging serotonin 5-HT1A receptors. These compounds demonstrate varying biological properties and pharmacokinetics, with some showing potential for dynamic changes in serotonin levels and others providing high contrast and quantification for static measurement of receptor distribution (Lang et al., 1999).

Anticancer Activity

Benzothiazole derivatives have shown promise as potent antitumor agents. Research into compounds based on benzothiazole structures, including cyclohexanecarboxamide derivatives, has identified candidates with selective cytotoxicity against tumorigenic cell lines. These derivatives exhibit significant in vivo inhibitory effects on tumor growth, suggesting potential applications in cancer therapy (Yoshida et al., 2005).

Antimicrobial Agents

Fluorobenzamides containing thiazole and thiazolidine moieties have been explored for their antimicrobial properties. Specific derivatives synthesized through microwave-induced methods have demonstrated activity against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Chemical Sensing

Coumarin benzothiazole derivatives have been synthesized and evaluated for their potential as chemical sensors. These compounds have shown the ability to recognize cyanide anions through specific reactions, with some exhibiting color changes and fluorescence quenching that can be observed by the naked eye. This indicates their potential application in the development of sensors for detecting hazardous substances (Wang et al., 2015).

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c1-18-13-11(16)8-5-9-12(13)20-15(18)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUBSOWKVFHDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide

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